molecular formula C12H36SeSi5 B14195574 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane CAS No. 832084-06-7

1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane

Katalognummer: B14195574
CAS-Nummer: 832084-06-7
Molekulargewicht: 399.81 g/mol
InChI-Schlüssel: ITYPYUCODHIDHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’,N’'-Triethyl-1-methoxysilanetriamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of three ethyl groups and one methoxy group attached to a silanetriamine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane involves the reaction of hexamethyldisilane with a silylating agent under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of the compound with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions: N,N’,N’'-Triethyl-1-methoxysilanetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanetriamines.

Wissenschaftliche Forschungsanwendungen

N,N’,N’'-Triethyl-1-methoxysilanetriamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N,N’,N’'-Triethyl-1-methoxysilanetriamine involves its interaction with molecular targets through the formation of stable complexes. The compound can interact with various biomolecules, such as proteins and nucleic acids, affecting their function and activity. The pathways involved in these interactions are currently under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Similar Compounds: N,N’,N’'-Triethyl-1-methoxysilanetriamine is unique due to its specific combination of ethyl and methoxy groups attached to a silanetriamine core. Similar compounds include:

    Triethylamine: Lacks the methoxy group and has different chemical properties.

    Methoxysilanes: Contain methoxy groups but lack the triethylamine structure.

Article on 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane

Eigenschaften

CAS-Nummer

832084-06-7

Molekularformel

C12H36SeSi5

Molekulargewicht

399.81 g/mol

IUPAC-Name

trimethyl-tris(trimethylsilyl)silylselanylsilane

InChI

InChI=1S/C12H36SeSi5/c1-14(2,3)13-18(15(4,5)6,16(7,8)9)17(10,11)12/h1-12H3

InChI-Schlüssel

ITYPYUCODHIDHW-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Se][Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.